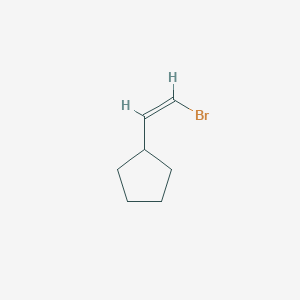
Cyclopentane, (2-bromoethenyl)-, (Z)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1-Bromo-2-cyclopentylethene is an organic compound characterized by the presence of a bromine atom attached to an ethene backbone, which is further substituted with a cyclopentyl group. The (Z) configuration indicates that the substituents on the double bond are on the same side, which can influence the compound’s reactivity and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-Bromo-2-cyclopentylethene typically involves the bromination of 2-cyclopentylethene. One common method is the addition of bromine (Br₂) to 2-cyclopentylethene in the presence of a solvent like dichloromethane (CH₂Cl₂) at low temperatures to control the reaction rate and ensure the formation of the (Z) isomer.
Industrial Production Methods
On an industrial scale, the production of (Z)-1-Bromo-2-cyclopentylethene may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature and concentration, to maximize yield and purity. The use of catalysts and advanced purification techniques like distillation or recrystallization can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-Bromo-2-cyclopentylethene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂R).
Elimination Reactions: The compound can undergo dehydrohalogenation to form cyclopentylethene.
Addition Reactions: The double bond can react with halogens, hydrogen halides, or other electrophiles.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Addition: Bromine (Br₂) or hydrogen bromide (HBr) in an inert solvent like carbon tetrachloride (CCl₄).
Major Products
Substitution: 2-Cyclopentylethanol, 2-Cyclopentylethylamine.
Elimination: Cyclopentylethene.
Addition: 1,2-Dibromo-2-cyclopentylethane.
Scientific Research Applications
Chemistry
(Z)-1-Bromo-2-cyclopentylethene is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block for constructing various chemical structures.
Biology and Medicine
In biological research, (Z)-1-Bromo-2-cyclopentylethene can be used to study the effects of halogenated compounds on biological systems
Industry
The compound is utilized in the production of specialty chemicals and materials. Its unique structure allows for the synthesis of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism by which (Z)-1-Bromo-2-cyclopentylethene exerts its effects depends on the type of reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (S_N2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation to form an alkene via an E2 mechanism. The molecular targets and pathways involved are primarily determined by the nature of the nucleophile or base used in the reaction.
Comparison with Similar Compounds
Similar Compounds
(E)-1-Bromo-2-cyclopentylethene: The (E) isomer has the substituents on opposite sides of the double bond, leading to different physical and chemical properties.
1-Bromo-2-cyclopentylethane: Lacks the double bond, resulting in different reactivity and applications.
2-Bromo-1-cyclopentylethene: The position of the bromine atom is different, affecting its reactivity and the types of reactions it can undergo.
Uniqueness
(Z)-1-Bromo-2-cyclopentylethene is unique due to its (Z) configuration, which influences its reactivity and the stereochemistry of the products formed in chemical reactions. This makes it a valuable compound for specific synthetic applications where stereochemistry is crucial.
Properties
CAS No. |
123240-92-6 |
|---|---|
Molecular Formula |
C7H11Br |
Molecular Weight |
175.07 g/mol |
IUPAC Name |
[(Z)-2-bromoethenyl]cyclopentane |
InChI |
InChI=1S/C7H11Br/c8-6-5-7-3-1-2-4-7/h5-7H,1-4H2/b6-5- |
InChI Key |
SFHNHJWDXIHOIZ-WAYWQWQTSA-N |
SMILES |
C1CCC(C1)C=CBr |
Isomeric SMILES |
C1CCC(C1)/C=C\Br |
Canonical SMILES |
C1CCC(C1)C=CBr |
Synonyms |
Cyclopentane, (2-bromoethenyl)-, (Z)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















